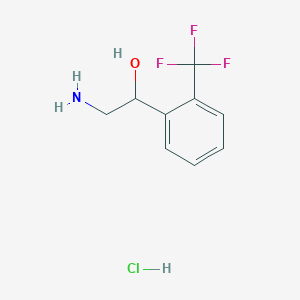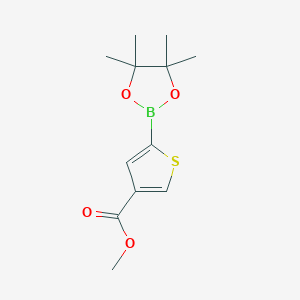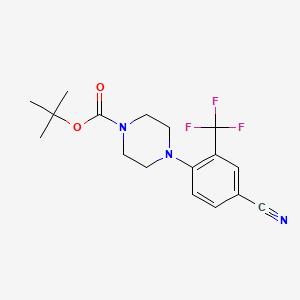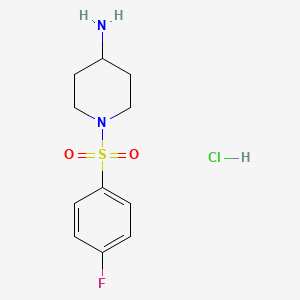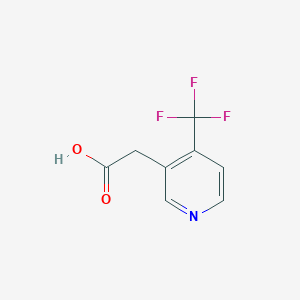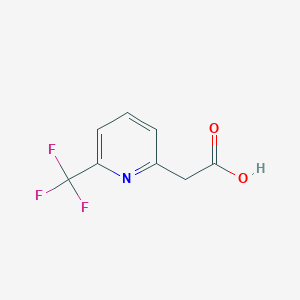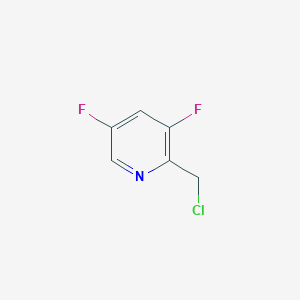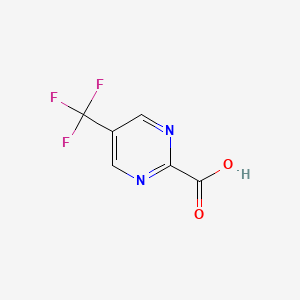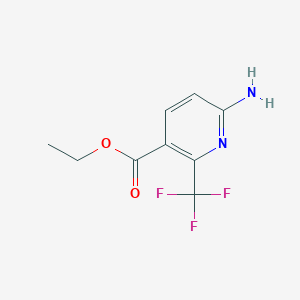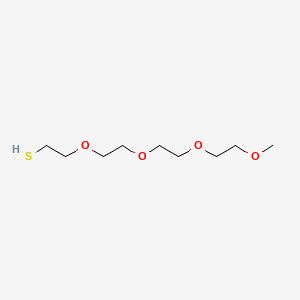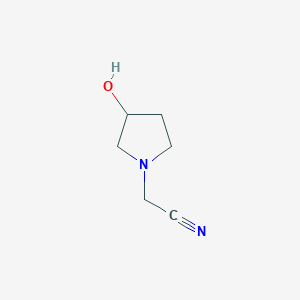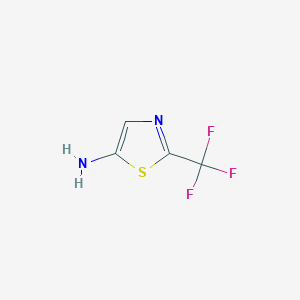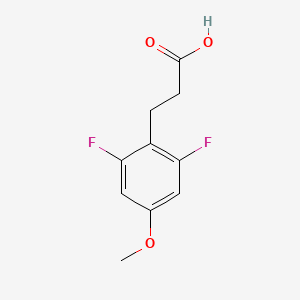![molecular formula C20H21NO4 B1394929 (S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid CAS No. 1217785-38-0](/img/structure/B1394929.png)
(S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid
Vue d'ensemble
Description
“(S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid” is a chemical compound with the molecular formula C20H21NO5 . It has a molecular weight of 355.38 . The compound is solid in form .
Synthesis Analysis
The synthesis of such compounds often involves the use of protected amino acids . The synthesis of Fmoc amino acid azides starting from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method is described .
Molecular Structure Analysis
The SMILES string representation of the compound is COCC [C@@H] (C (O)=O)NC (OCC1C2=CC=CC=C2C3=CC=CC=C13)=O . This provides a way to visualize the compound’s structure using cheminformatics software.
Applications De Recherche Scientifique
Synthesis of Amino Acid Derivatives : Fmoc is used in the synthesis of various amino acid derivatives. For instance, (Le & Goodnow, 2004) describe the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, a derivative synthesized from 3‐bromopyruvic acid.
Protection of Hydroxy-Groups in Synthesis : The Fmoc group is used to protect hydroxy-groups in chemical syntheses. According to (Gioeli & Chattopadhyaya, 1982), the Fmoc group can be used in conjunction with a variety of acid- and base-labile protecting groups and is conveniently removable, making it a versatile tool in organic synthesis.
Solid-Phase Synthesis of Peptidyl Ureas : Fmoc derivatives are employed in the synthesis of peptidyl ureas. (Sureshbabu et al., 2006) discuss an efficient method for synthesizing dipeptidyl ureas using Fmoc-activated monomers.
Synthesis of Fluorene Compounds for Sensing Applications : Fmoc derivatives are used in the synthesis of fluorene compounds for sensing applications, such as detecting nitro compounds, metal cations, and amino acids. (Han et al., 2020) describe synthesizing compounds used as fluorescent sensors.
Polymer Synthesis for Solar Cells : Fmoc derivatives contribute to the development of polymers for high-efficiency solar cells. For example, (Du et al., 2011) synthesized a donor–acceptor copolymer containing a fluorene unit, demonstrating its application in polymer solar cells.
Propriétés
IUPAC Name |
(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-2-13(19(22)23)11-21-20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,2,11-12H2,1H3,(H,21,24)(H,22,23)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMPTCRXHVBHOO-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



